![molecular formula C12H9ClF3N3O3 B1523520 1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1351844-81-9](/img/structure/B1523520.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It includes a 1,2,3-triazole ring, which is a five-membered ring structure containing two nitrogen atoms, and a carboxylic acid group. The presence of a trifluoromethyl group and a chloro group on the phenyl ring indicates that this compound might have interesting reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring is a heterocycle, and the presence of nitrogen atoms in the ring can have a significant effect on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring might participate in various transformations depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group would likely make it acidic. The trifluoromethyl group could increase its lipophilicity .科学的研究の応用
Synthesis and Chemical Properties
This compound is involved in the synthesis of various derivatives through regioselective synthesis methods. These methods allow for targeted modifications of the molecule, enabling the creation of a diverse array of triazole derivatives with potential applications in medicinal chemistry and material science (Rosmara Mansueto et al., 2014). Additionally, the synthesis process benefits from the presence of an electron-donating methoxy group, which facilitates lateral metalation/functionalization, thereby broadening the scope of accessible compounds for further research and development.
Corrosion Inhibition
Research has also demonstrated the potential of triazole derivatives as corrosion inhibitors. For example, certain triazole compounds show remarkable efficiency in protecting mild steel against corrosion in acidic environments, highlighting their utility in industrial applications where metal protection is crucial (F. Bentiss et al., 2009). These findings suggest that derivatives of the specified compound could be tailored for effective corrosion inhibition, contributing to the longevity and durability of metal structures and components.
Pharmacological Potential
Triazole derivatives exhibit a range of pharmacological activities, including anticonvulsant properties. Specific triazole compounds have been identified with pronounced anticonvulsant activity, surpassing that of reference drugs in pharmacological testing. This positions them as promising candidates for the development of new anticonvulsant therapies (L. Perekhoda, 2015). The exploration of these compounds for pharmaceutical use could lead to the discovery of novel treatments for epilepsy and other seizure-related disorders.
Material Science and Sensing Applications
In the field of material science, the unique fluorescence properties of certain triazole derivatives have been explored. These compounds exhibit bright fluorescence in solution and potential applications in fluorescence-based sensing technologies. Their fluorescence behavior, alongside the ability to undergo modifications, makes them suitable for designing sensors that detect specific chemical or environmental changes (Anna Wrona-Piotrowicz et al., 2022).
作用機序
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-22-5-9-10(11(20)21)17-18-19(9)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHWGWVJDFZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




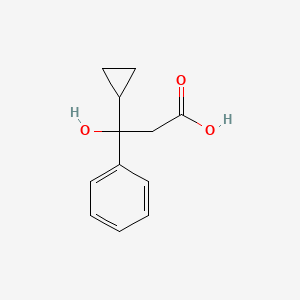
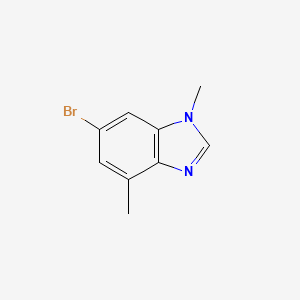

![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
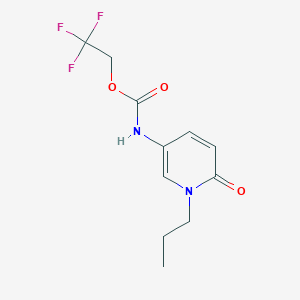
![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)

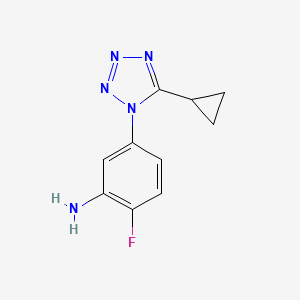

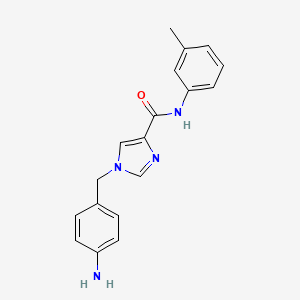
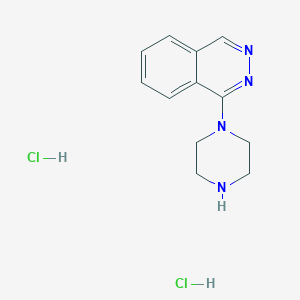

![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)